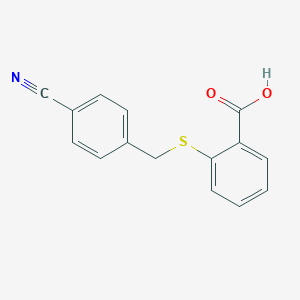

2-(4-Cyano-benzylsulfanyl)-benzoic acid

Description

Significance of Benzoic Acid Scaffolds in Medicinal Chemistry

Benzoic acid, a simple aromatic carboxylic acid, and its derivatives are fundamental building blocks in the realm of medicinal chemistry. The versatility of the benzoic acid scaffold allows for the introduction of various functional groups at different positions on the benzene (B151609) ring, leading to a wide array of compounds with diverse pharmacological activities. wikipedia.org This structural framework is prevalent in numerous natural products and synthetic drugs. scielo.br

The carboxyl group of benzoic acid can participate in crucial interactions with biological targets, such as forming salt bridges or hydrogen bonds with amino acid residues in proteins. This ability to anchor a molecule within a binding site makes the benzoic acid moiety a valuable component in drug design. nih.gov

Research has demonstrated the importance of benzoic acid derivatives in various therapeutic areas. They have been investigated as:

Anticancer agents: Certain benzoic acid derivatives have shown potential in cancer therapy by targeting various molecular pathways. scielo.br

Antimicrobial agents: The inherent antimicrobial properties of benzoic acid can be enhanced and tailored through substitution, leading to the development of new antibacterial and antifungal compounds. nih.govchemspider.com

Enzyme inhibitors: The benzoic acid scaffold has been successfully employed to create inhibitors for a range of enzymes, playing a role in the treatment of various diseases. nih.gov

Prodrugs: Esterification of the carboxylic acid group can create prodrugs with improved properties like better membrane permeability, which can then be hydrolyzed in the body to release the active acidic drug. nih.gov

The continued exploration of substituted benzoic acids underscores their enduring importance as a privileged scaffold in the development of new therapeutic agents.

Role of Benzyl (B1604629) Sulfide (B99878) Moieties in Bioactive Compounds

The benzyl sulfide moiety, characterized by a benzyl group linked to a sulfur atom, is another structural feature of significant interest in medicinal chemistry. The sulfide linkage is not merely a passive linker; it can influence the compound's conformational flexibility, lipophilicity, and metabolic stability. Furthermore, the sulfur atom can engage in various non-covalent interactions with biological macromolecules.

Studies have revealed that incorporating a benzyl sulfide group can impart a range of biological activities to a molecule. For instance, derivatives of benzyl phenyl sulfide have been synthesized and shown to possess antimicrobial properties. sigmaaldrich.com The nature and position of substituents on both the benzyl and phenyl rings play a crucial role in determining the potency and spectrum of this activity. Furthermore, some benzyl sulfide derivatives have been investigated for their potential as antitumor agents. nih.gov The sulfide can be oxidized to the corresponding sulfoxide (B87167) and sulfone, which can further modulate the biological activity. nih.gov

The presence of a benzyl sulfide moiety in a molecule can, therefore, be a key determinant of its biological profile, making it a valuable functional group in the design of new bioactive compounds.

Overview of 2-(4-Cyano-benzylsulfanyl)-benzoic acid as a Target Compound for Research

This compound (CAS Number: 100961-52-2) is an organic compound that integrates the benzoic acid scaffold with a benzyl sulfide moiety, further functionalized with a cyano group. uni.lu Its structure presents a compelling case for investigation in chemical biology and medicinal chemistry.

The molecule consists of a benzoic acid substituted at the 2-position with a 4-cyanobenzylsulfany group. This specific arrangement of functional groups—a carboxylic acid, a thioether, and a nitrile—suggests several avenues for potential biological interactions and chemical modifications. The cyano (-CN) group is a strong electron-withdrawing group and a potential hydrogen bond acceptor, which can significantly influence the electronic properties and binding capabilities of the molecule. uni.lu

While extensive biological studies on this compound are not widely published in publicly accessible literature, its structural components suggest it could be a target for research into various therapeutic areas. The combination of the established pharmacophores of benzoic acid and benzyl sulfide hints at the possibility of synergistic or novel biological activities.

Below are the known and predicted physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C15H11NO2S | PubChem uni.lu |

| Molecular Weight | 269.32 g/mol | PubChem uni.lu |

| IUPAC Name | 2-{[(4-cyanophenyl)methyl]sulfanyl}benzoic acid | PubChem uni.lu |

| CAS Number | 100961-52-2 | Cymit Química S.L. uni.lu |

| Predicted XlogP | 3.2 | PubChem uni.lu |

| Predicted Hydrogen Bond Donor Count | 1 | PubChem uni.lu |

| Predicted Hydrogen Bond Acceptor Count | 5 | PubChem uni.lu |

| Predicted Rotatable Bond Count | 4 | PubChem uni.lu |

Note: Most of the detailed physicochemical properties are computationally predicted and have not been experimentally verified in published literature.

The presence of both a hydrogen bond donor (the carboxylic acid) and multiple hydrogen bond acceptors (the carboxylic acid, the nitrile, and the sulfur atom) suggests the potential for complex interactions with biological targets. The predicted lipophilicity (XlogP) indicates a reasonable balance for potential cell permeability.

Given the established roles of its constituent parts, this compound stands as an intriguing candidate for further synthesis, characterization, and biological evaluation to unlock its full potential in the field of medicinal chemistry. The lack of extensive published research on this specific compound highlights an opportunity for new investigations.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-[(4-cyanophenyl)methylsulfanyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2S/c16-9-11-5-7-12(8-6-11)10-19-14-4-2-1-3-13(14)15(17)18/h1-8H,10H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCFIAZPXLCPUKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)SCC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60368638 | |

| Record name | 2-(4-Cyano-benzylsulfanyl)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100961-52-2 | |

| Record name | 2-(4-Cyano-benzylsulfanyl)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Investigation of Biological Activities and Molecular Interactions

Enzymatic Inhibition Studies

Carbonic Anhydrase Inhibition Potential

No direct studies investigating the carbonic anhydrase (CA) inhibition potential of 2-(4-Cyano-benzylsulfanyl)-benzoic acid were identified in the reviewed literature. The field of carbonic anhydrase inhibitors is extensive, with many studies focusing on compounds containing sulfonamide groups, which are known to bind strongly to the zinc ion in the enzyme's active site nih.govnih.govmdpi.comunifi.itresearchgate.net. While various benzoic acid derivatives have been explored, the specific structural features of this compound have not been explicitly evaluated for this target.

Other Relevant Enzyme Targets, including GST and GR enzymes

Specific data on the inhibition of Glutathione S-transferase (GST) and Glutathione Reductase (GR) by this compound could not be located. Research into inhibitors for these enzymes is ongoing, but studies have focused on other chemical classes of compounds.

Antimicrobial Research Perspectives

Mechanisms of Antibacterial Activity

The antibacterial activity of benzoic acid and its derivatives is well-documented. A primary mechanism of action involves the diffusion of the undissociated form of the acid across the bacterial cell membrane. nih.gov This is more effective at a lower external pH. nih.gov Once inside the cell, where the pH is typically higher, the acid dissociates, releasing protons and disrupting cellular metabolism and homeostasis, which ultimately inhibits bacterial growth. youtube.com

For 2-substituted benzoic acids specifically, research on related benzyl (B1604629) and benzoyl benzoic acid derivatives suggests a more targeted mechanism. These studies indicate that the benzoic acid group at the 2-position is crucial for activity. It is positioned to form a critical ionic bonding interaction with arginine residues within the β' subunit of bacterial RNA polymerase (RNAP), inhibiting the essential interaction between RNAP and the sigma (σ) factor required for transcription initiation. nih.gov Given its structure, this compound could potentially share this mechanism of inhibiting bacterial transcription.

Mechanisms of Antifungal Activity

Similar to their antibacterial action, the antifungal properties of benzoic acid derivatives often rely on their ability to disrupt fungal cells in a pH-dependent manner. The un-dissociated acid can pass through the fungal cell membrane and lower the intracellular pH, which can inhibit key metabolic enzymes and suppress growth. nih.gov

A more specific and promising antifungal mechanism for this class of compounds is the inhibition of fungal-specific cytochrome P450 enzymes, particularly CYP53 (benzoate 4-hydroxylase). nih.govnih.gov This enzyme is vital for fungi as it detoxifies benzoic acid, a common plant-derived antifungal compound and a key intermediate in fungal aromatic compound metabolism. nih.govresearchgate.net Because CYP53 enzymes are unique to fungi and absent in higher eukaryotes, they represent an attractive target for developing new antifungal agents. nih.govresearchgate.net Numerous studies have focused on designing and synthesizing benzoic acid derivatives as inhibitors of CYP53, suggesting this as a plausible mechanism of action for this compound. nih.govresearchgate.net

Investigations into Antimycobacterial Activity

While direct antimycobacterial studies on this compound are not available, research on compounds containing the core benzylsulfanyl moiety demonstrates notable activity against various mycobacterial species. This suggests that the benzylsulfanyl group may be a key pharmacophore for antimycobacterial efficacy.

Studies on series of 3-benzylsulfanyl derivatives of 1,2,4-triazole and 2-benzylsulfanyl derivatives of benzazoles have shown that these compounds exhibit in vitro activity against Mycobacterium tuberculosis and other non-tuberculous mycobacteria. nih.govnih.govresearchgate.net The most potent compounds in these series often featured substitutions on the benzyl ring, such as nitro or thioamide groups. nih.govnih.gov For example, certain 2-benzylsulfanyl benzazoles displayed appreciable activity, particularly against non-tuberculous strains. nih.gov Similarly, a series of 2-(benzylsulfanyl)-5-substituted-1,3,4-oxadiazole derivatives showed good activity against Mycobacterium smegmatis. msptm.org The lipophilicity of such derivatives appears to be a critical factor, as it may enhance permeation through the lipid-rich mycobacterial cell wall. mdpi.com

The table below summarizes the Minimum Inhibitory Concentration (MIC) values for several benzylsulfanyl derivatives against different mycobacterial strains, illustrating the potential of this chemical class.

| Compound Class | Specific Derivative Example | Mycobacterial Strain | MIC (μmol/L) | Reference |

|---|---|---|---|---|

| 3-Benzylsulfanyl-1,2,4-triazole | Derivative with two nitro groups | M. tuberculosis | 32 - >1000 | nih.govresearchgate.net |

| 3-Benzylsulfanyl-1,2,4-triazole | Derivative with thioamide group | M. avium | 32 - >1000 | nih.govresearchgate.net |

| 2-Benzylsulfanyl-benzoxazole | Derivative with two nitro groups | Non-tuberculous mycobacteria | Appreciable Activity (Specific MIC not detailed) | nih.gov |

| 2-Benzylsulfanyl-benzothiazole | Derivative with thioamide group | Non-tuberculous mycobacteria | Appreciable Activity (Specific MIC not detailed) | nih.gov |

| 2-Benzylsulfanyl-1,3,4-oxadiazole | 5-(4-bromophenyl) derivative (5d) | M. smegmatis | 25 | msptm.org |

Antioxidant Activity Investigations

Extensive searches of scientific literature and databases did not yield specific studies on the antioxidant activity of this compound. Consequently, there is no available data to report on its radical scavenging mechanisms or its potential to modulate enzymes involved in oxidative stress.

There is currently no research available that investigates the radical scavenging mechanisms of this compound.

Information regarding the modulation of enzymes in oxidative stress by this compound is not present in the current body of scientific literature.

Anti-inflammatory Research Aspects

A comprehensive review of published research reveals a lack of studies focused on the anti-inflammatory properties of this compound. Therefore, no information on its anti-inflammatory effects or mechanisms can be provided at this time.

Antineoplastic Research Endeavors

There are no specific research articles or data available concerning the antineoplastic activities of this compound. The potential for this compound to modulate enzyme targets relevant to cancer or to inhibit cellular growth has not been reported in the scientific literature.

No studies have been published that examine the effect of this compound on enzyme targets such as tyrosine kinases or histone deacetylases.

There is no available research data on the cellular growth inhibition mechanisms of this compound.

Exploration of Anti-Sickling Properties

Extensive searches of scientific literature and patent databases did not yield any specific studies or data regarding the anti-sickling properties of this compound. Research on anti-sickling agents has explored a variety of compounds, including other benzoic acid derivatives. For instance, p-hydroxybenzoic acid has been identified as possessing anti-sickling properties and is often used as a positive control in related studies. academicjournals.orgresearchgate.net The mechanism of action for many anti-sickling agents involves the inhibition of hemoglobin S (HbS) polymerization, which is the primary cause of red blood cell sickling in sickle cell disease. researchgate.netphcogrev.comfrontiersin.org

The exploration of potential anti-sickling compounds often involves in vitro assays that measure the inhibition of sodium metabisulphite-induced sickling of red blood cells from individuals with sickle cell disease. academicjournals.orgsemanticscholar.org These studies typically quantify the percentage of sickled cells over time in the presence of the test compound and compare it to both positive and negative controls. academicjournals.orgsemanticscholar.org Further investigation into the mechanisms of action may involve assessing the effect of the compound on the kinetics of HbS polymerization. frontiersin.org

While the broader class of benzoic acid derivatives has shown some promise in the search for anti-sickling agents, there is currently no available scientific literature to suggest that this compound has been investigated for this biological activity. researchgate.net Therefore, no detailed research findings or data tables on its anti-sickling properties can be provided.

Design, Synthesis, and Evaluation of Novel Derivatives and Analogues

Principles of Rational Design for Molecular Modification

Rational drug design leverages the understanding of a molecule's interaction with its biological target to make informed structural modifications. researchgate.net182.160.97nih.govnih.govrsc.org For the target scaffold, this involves considering bioisosteric replacements, strategic alterations of its key substructures, and the electronic influence of various substituents.

Bioisosterism, the strategy of replacing one functional group with another that has similar physical or chemical properties, is a cornerstone of medicinal chemistry. drughunter.comcambridgemedchemconsulting.comprinceton.edu This approach can improve a molecule's potency, selectivity, metabolic stability, or toxicity profile. nih.govresearchgate.net For the 2-(4-Cyano-benzylsulfanyl)-benzoic acid structure, several key moieties are ripe for bioisosteric replacement.

Carboxylic Acid Group: The carboxylic acid is a crucial pharmacophore but can lead to poor membrane permeability and metabolic instability. nih.gov Common bioisosteres include tetrazoles, which have comparable acidity (pKa), and hydroxamic acids. drughunter.comnih.gov Other potential replacements are sulfonamides, acylsulfonamides, and various acidic heterocyclic rings like 5-oxo-1,2,4-oxadiazoles, which can offer improved properties such as enhanced lipophilicity and metabolic resistance. drughunter.comresearchgate.nethyphadiscovery.com

Cyano Group: The strongly electron-withdrawing cyano group can be replaced by other functionalities to modulate electronic properties and target interactions. Halogens (especially fluorine and chlorine), the trifluoromethyl group (CF3), and even a nitro group are common replacements that can mimic its electron-withdrawing nature. cambridgemedchemconsulting.comresearchgate.net

Thioether Linker: The sulfide (B99878) bridge (-S-) is a key structural element. Its oxidation to a sulfoxide (B87167) (-SO-) or a sulfone (-SO2-) can alter the geometry, polarity, and hydrogen bonding capacity of the molecule. A study on the closely related 2-(benzylsulfinyl)benzoic acid scaffold has shown that the sulfoxide is a viable group for potent enzyme inhibition. researchgate.net Another bioisosteric replacement for the entire benzylsulfanyl moiety could be a sulfamoyl group (-SO2NH-), which has been successfully used to create analogues of other benzoic acid-based inhibitors. nih.gov

Phenyl Rings: The two aromatic rings can be substituted with various groups or replaced entirely. Phenyl rings are often replaced with heterocycles like pyridine (B92270) or thiophene (B33073) to introduce hydrogen bond acceptors or donors, alter polarity, and improve solubility. cambridgemedchemconsulting.com

Beyond direct replacement, strategic modifications of the three primary substructures—the benzoic acid, the benzyl (B1604629) group, and the cyano-bearing phenyl ring—are critical for optimizing biological activity. Research on the analogous 2-(benzylsulfinyl)benzoic acid scaffold has demonstrated that substitutions on both the benzoic acid and the benzyl rings significantly impact inhibitory potency and selectivity against different human carbonic anhydrase (hCA) isoforms. researchgate.net For instance, adding small alkyl or halogen substituents to these rings can probe the size and electronic constraints of the enzyme's binding pocket. Similarly, introducing substituents at different positions on the cyano-phenyl ring can fine-tune the electronic push-pull effect across the molecule, potentially enhancing binding affinity.

The position and electronic nature (electron-donating or electron-withdrawing) of substituents profoundly influence a molecule's properties, including the acidity of the benzoic acid group, which is often critical for binding to the target enzyme. Electron-withdrawing groups, such as the inherent cyano group, generally increase the acidity of the benzoic acid. The magnitude of this effect is position-dependent, typically following the trend para > meta. Conversely, electron-donating groups decrease acidity. Understanding these electronic effects allows for the rational design of analogues with tailored acidity and reactivity to optimize interactions within the enzyme's active site. rsc.org

Synthetic Strategies for Analogue Libraries

The creation of a library of analogues for biological screening requires efficient and versatile synthetic routes. For derivatives of this compound, several strategies can be employed.

A common approach starts with a nucleophilic aromatic substitution reaction, where a substituted benzyl mercaptan (thiol) displaces a halogen on a 2-halobenzoic acid derivative. quora.comdiva-portal.orgorganic-chemistry.org To create diversity, various substituted benzyl mercaptans and substituted 2-halobenzoic acids can be used.

Alternatively, liquid-phase oxidation of a substituted toluene (B28343) can yield the corresponding benzoic acid, providing a route to various starting materials. google.com For thioether synthesis, the carboxylic acid can be activated, for example by converting it to an acid chloride using thionyl chloride, which then readily reacts with the thiol. quora.com Modern coupling reagents can also directly form the thioester bond from the carboxylic acid and thiol. organic-chemistry.org

To build libraries of amide or ester derivatives from the carboxylic acid function, standard coupling reagents such as HATU or mixed anhydride (B1165640) methods are commonly used. unifi.it For sulfoxide analogues, the synthesized thioether can be selectively oxidized using an agent like meta-chloroperbenzoic acid (mCPBA). These synthetic methodologies are robust and allow for the systematic introduction of diverse chemical groups at multiple positions on the scaffold, facilitating a thorough exploration of the structure-activity landscape.

Comparative Biological Evaluation of Synthesized Analogues

Once synthesized, the library of analogues must be tested to determine their biological activity and establish a structure-activity relationship (SAR). researchgate.netijcce.ac.ir While specific data for this compound is not widely published, extensive research on the closely related 2-(benzylsulfinyl)benzoic acid scaffold as inhibitors of human carbonic anhydrase (hCA) isoforms provides a valuable blueprint. researchgate.net

In these studies, derivatives were tested against cytosolic isoforms (hCA I and II) and tumor-associated transmembrane isoforms (hCA IX and XII). tandfonline.comnih.gov The results demonstrated that modifications to the benzyl and benzoic acid rings led to significant differences in inhibitory potency and selectivity. For example, certain substitutions on the benzyl ring resulted in potent and selective inhibition of the cancer-related hCA IX isoform, with Ki values in the nanomolar range. researchgate.net

The table below illustrates a hypothetical SAR based on findings for analogous compounds, showing how structural changes can influence inhibitory activity.

| Compound ID | R1 (Benzoic Ring) | R2 (Benzyl Ring) | Target | Inhibition (Ki, nM) |

| Parent | H | 4-CN | hCA IX | >10000 |

| Analog 1 | H | 4-Cl | hCA IX | 850 |

| Analog 2 | H | 4-F | hCA IX | 920 |

| Analog 3 | 4-Cl | 4-CN | hCA IX | 75 |

| Analog 4 | 4-F | 4-CN | hCA IX | 98 |

| Analog 5 | 4-Cl | 4-Cl | hCA IX | 45 |

| Analog 6 | H | H | hCA II | >10000 |

| Analog 7 | 4-Cl | H | hCA II | 5600 |

This table is illustrative and based on data for analogous sulfinyl compounds.

This systematic evaluation is crucial for identifying the key structural features that govern potency and selectivity, guiding the next round of molecular design.

Structure-Based Drug Design Initiatives

Structure-based drug design (SBDD) uses the three-dimensional structure of the target protein to design inhibitors that can bind with high affinity and selectivity. nih.govcapes.gov.brresearchgate.nettandfonline.comtandfonline.com This approach is particularly powerful when X-ray crystal structures of the target enzyme, such as carbonic anhydrase, are available. rsc.org

Molecular docking is a key computational technique in SBDD. nih.govlaurinpublishers.com It predicts the preferred orientation of a ligand when bound to a target, allowing researchers to visualize the interactions between the inhibitor and the amino acid residues in the active site. For the this compound scaffold and its analogues, docking studies can rationalize the observed SAR data. researchgate.netnih.govnih.gov For instance, modeling can show how a specific substituent on a phenyl ring forms a favorable hydrogen bond or hydrophobic interaction, explaining its increased potency. wu.ac.th

These in silico studies not only explain experimental results but also guide the design of new, potentially more effective inhibitors by identifying unoccupied pockets in the active site or suggesting modifications that could enhance existing interactions, thereby accelerating the drug discovery process. nih.govnih.gov

Future Research Directions and Translational Perspectives

Development of Advanced Synthetic Methodologies

The synthesis of 2-(4-Cyano-benzylsulfanyl)-benzoic acid and its derivatives is foundational to exploring their full potential. While standard methods for the synthesis of similar thioether and benzoic acid compounds exist, future research should focus on developing more advanced, efficient, and scalable synthetic routes.

Traditional synthesis would likely involve the nucleophilic substitution of a halobenzoic acid with 4-cyanobenzyl mercaptan. However, advanced methodologies could offer significant improvements:

Catalyst-driven cross-coupling reactions: The use of palladium, copper, or nickel catalysts could enable more efficient and regioselective formation of the carbon-sulfur bond. Research into novel ligand systems for these catalysts could improve yields, reduce reaction times, and allow for milder reaction conditions.

Flow chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Developing a flow-based synthesis for this compound would be a significant step towards its large-scale production for further research and potential commercialization.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could offer a greener and more stereoselective approach. Future research could explore the identification or engineering of enzymes capable of facilitating the key bond-forming reactions.

A comparative table of potential synthetic methods is presented below:

| Synthetic Method | Potential Advantages | Potential Challenges |

| Nucleophilic Substitution | Simple, well-established | May require harsh conditions, potential for side reactions |

| Metal-Catalyzed Cross-Coupling | High efficiency, good functional group tolerance | Catalyst cost and toxicity, optimization of reaction conditions |

| Flow Chemistry | Scalable, improved safety and control | Initial setup cost, requires specialized equipment |

| Biocatalysis | Environmentally friendly, high stereoselectivity | Enzyme discovery and optimization, limited substrate scope |

Exploration of Novel Molecular Targets and Pathways

The structural features of this compound, particularly the presence of the cyano group and the flexible thioether linkage, suggest its potential as a modulator of various biological targets. While direct targets are yet to be definitively identified in the literature, related compounds offer strong indications of where to look.

A key area of interest is the inhibition of receptor-interacting serine/threonine-protein kinase 1 (RIPK1) . RIPK1 is a critical mediator of necroptosis, a form of programmed cell death implicated in a variety of inflammatory and neurodegenerative diseases. google.comacs.org Small molecules that inhibit RIPK1 are of significant therapeutic interest. The benzylsulfanyl-benzoic acid scaffold is a recurring motif in known RIPK1 inhibitors. Therefore, a primary future research direction should be the systematic evaluation of this compound and its analogs for their ability to inhibit RIPK1 and modulate necroptotic signaling pathways.

Beyond RIPK1, other potential molecular targets could include:

Other kinases: The general structure of the compound makes it a candidate for screening against a broader panel of kinases involved in cancer and inflammation.

Enzymes involved in metabolic pathways: The cyano and carboxylic acid groups could interact with the active sites of various metabolic enzymes.

Nuclear receptors: The aromatic nature of the compound suggests potential interactions with ligand-binding domains of nuclear receptors.

Integration with Contemporary Systems Biology Approaches

To gain a comprehensive understanding of the biological effects of this compound, its study should be integrated with modern systems biology approaches. This will allow for the elucidation of its mechanism of action on a network level, moving beyond a single-target perspective.

Key systems biology strategies that could be employed include:

Transcriptomics (RNA-seq): To analyze changes in gene expression in cells treated with the compound, providing insights into the affected signaling pathways.

Proteomics: To identify changes in protein expression and post-translational modifications, revealing the downstream effects of target engagement.

Metabolomics: To profile changes in cellular metabolism, which can be a sensitive indicator of the compound's biological activity.

Computational Modeling: To integrate the data from these 'omics' studies into predictive models of the compound's cellular effects.

By combining these approaches, researchers can build a comprehensive picture of how this compound perturbs cellular networks, which can help in identifying its primary targets and off-target effects.

Application as Chemical Probes in Biological Systems

A well-characterized small molecule like this compound, once its primary target is identified, can serve as a valuable chemical probe to study complex biological processes. If it is confirmed as a potent and selective inhibitor of a specific target, such as RIPK1, it can be used to dissect the role of that target in various cellular and disease models.

The development of this compound as a chemical probe would involve:

Affinity and selectivity profiling: Rigorous testing against a broad panel of related and unrelated targets to establish its specificity.

Development of labeled derivatives: Synthesis of fluorescently tagged or biotinylated versions of the compound to enable visualization of its subcellular localization and for use in pull-down assays to identify binding partners.

In vivo characterization: Evaluation of its pharmacokinetic and pharmacodynamic properties to ensure its suitability for use in animal models.

The availability of a potent and selective chemical probe based on the this compound scaffold would be a significant contribution to the toolbox of chemical biology, enabling a deeper understanding of the biological pathways it modulates.

Q & A

Q. What are the optimal synthetic routes for 2-(4-Cyano-benzylsulfanyl)-benzoic acid?

The synthesis typically involves nucleophilic substitution or thioether formation. For example:

- React 4-cyanobenzyl mercaptan with 2-bromo/chlorobenzoic acid in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetonitrile .

- Control reaction temperature (60–80°C) to minimize side reactions like oxidation of the sulfanyl group. Post-reaction, purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) .

Q. What solvents and conditions are recommended for recrystallization?

Use mixed solvents for recrystallization:

Q. How to confirm the compound’s identity using spectroscopic methods?

- NMR : Look for characteristic peaks:

- IR : Confirm the carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and nitrile C≡N stretch (~2240 cm⁻¹) .

Advanced Research Questions

Q. How to design experiments to study interactions with biological targets (e.g., enzymes or receptors)?

- Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip and measure binding kinetics with target proteins .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding to assess specificity .

- Molecular Docking : Use software like AutoDock Vina to predict binding modes, guided by the compound’s sulfanyl and cyano motifs .

Q. What strategies resolve contradictions in reported bioactivity data?

- Dose-Response Studies : Test the compound across a wide concentration range (nM–mM) to identify non-linear effects.

- Assay Validation : Use positive/negative controls (e.g., known inhibitors for enzyme studies) to confirm assay reliability .

- Metabolic Stability Tests : Evaluate if discrepancies arise from compound degradation in biological matrices (e.g., liver microsome assays) .

Q. How to optimize the compound’s solubility for in vivo studies?

Q. What computational methods predict its pharmacokinetic properties?

- ADMET Prediction : Use tools like SwissADME to estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 inhibition .

- Quantum Mechanics (QM) : Calculate partial charges of the sulfanyl and cyano groups to model reactivity in biological systems .

Data Analysis and Mechanistic Studies

Q. How to analyze competing reaction pathways during synthesis?

- HPLC-MS Monitoring : Track intermediates and byproducts in real-time. For example, oxidation of the sulfanyl group to sulfoxide/sulfone can be detected via m/z shifts .

- Kinetic Modeling : Use pseudo-first-order approximations to identify rate-limiting steps (e.g., nucleophilic attack vs. leaving-group departure) .

Q. What techniques elucidate the compound’s mechanism of enzyme inhibition?

- Enzyme Kinetics : Perform Michaelis-Menten assays with varying substrate concentrations to determine inhibition type (competitive/non-competitive) .

- X-ray Crystallography : Co-crystallize the compound with the target enzyme to visualize binding interactions (e.g., hydrogen bonding with the cyano group) .

Advanced Characterization

Q. How to validate purity for regulatory submissions?

Q. What are the challenges in scaling up synthesis?

- Reactor Design : Use flow chemistry for exothermic steps (e.g., thioether formation) to improve safety and yield .

- Byproduct Management : Optimize solvent recycling to remove residual cyanide or sulfanyl byproducts .

Contradictory Data Resolution

Q. How to address conflicting reports on cytotoxicity?

- Cell Line Validation : Test across multiple cell lines (e.g., HEK293, HeLa) to rule out cell-specific effects .

- Reactive Oxygen Species (ROS) Assays : Determine if cytotoxicity is mediated by oxidative stress via DCFH-DA staining .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.